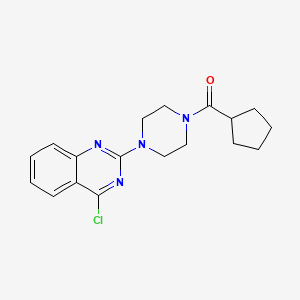

4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-chloroquinazolin-2-yl)piperazin-1-yl]-cyclopentylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c19-16-14-7-3-4-8-15(14)20-18(21-16)23-11-9-22(10-12-23)17(24)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCOHPKIRMKQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide or its equivalents.

Introduction of the Chloro Group: The chloro group is introduced at the 4-position of the quinazoline ring using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Attachment of the Piperazine Ring: The piperazine ring is attached to the quinazoline core through a nucleophilic substitution reaction, typically using piperazine and a suitable leaving group.

Cyclopentanecarbonyl Group Addition: The final step involves the acylation of the piperazine ring with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

Quinazolines, including the target compound, are known to undergo electrophilic substitution reactions, primarily at the 6 and 8 positions. The presence of the chloro group enhances the reactivity of the quinazoline ring towards electrophiles:

-

Nitration : The compound can react with fuming nitric acid in concentrated sulfuric acid to yield nitro derivatives, typically at the 6-position, due to the electron-withdrawing effect of the chloro group .

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at the chloro position (C-4) of the quinazoline ring. The following reactions are notable:

-

Amination : The chloro substituent can be replaced by various nucleophiles such as amines or hydrazines, leading to the formation of amino derivatives. For instance, treatment with ammonia or primary amines can yield 4-aminoquinazoline derivatives .

Cross-Coupling Reactions

The compound's chloro group is also suitable for cross-coupling reactions, which are significant in synthesizing polysubstituted quinazolines:

-

Suzuki Coupling : Utilizing palladium catalysts, the chloro group can be replaced by aryl or vinyl groups through Suzuki coupling reactions. This method allows for the introduction of various substituents at the C-4 position of the quinazoline .

Grignard Reactions

Grignard reagents can also be employed to introduce new carbon chains into the structure:

-

Reactivity with Grignard Reagents : The compound can react with Grignard reagents, leading to alkylation at the nitrogen atom or substitution at the C-4 position, depending on reaction conditions .

Other Synthetic Pathways

Several synthetic methodologies have been reported for generating derivatives of this compound:

-

Cyclization Reactions : The piperazine moiety can undergo cyclization reactions when treated with appropriate electrophiles, leading to complex cyclic structures that could enhance biological activity .

-

Schiff Base Formation : Reaction with aldehydes can yield Schiff bases, which are valuable intermediates in organic synthesis and may exhibit interesting pharmacological properties .

Characterization Data

The synthesized compounds are characterized using various techniques such as:

-

Infrared Spectroscopy (IR) : Characteristic peaks for C=O and N-H bonds.

-

Nuclear Magnetic Resonance (NMR) : Chemical shifts indicating hydrogen environments.

-

Mass Spectrometry (MS) : Confirmation of molecular weight and structure.

Scientific Research Applications

4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Industry: Utilized in the development of new materials and chemical

Biological Activity

4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against different cancer cell lines, and potential side effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that quinazoline derivatives, including this compound, function primarily as enzyme inhibitors. They interact with specific protein kinases involved in cell signaling pathways that regulate cell proliferation and survival. The binding mechanisms often involve hydrogen bonding and hydrophobic interactions within the active sites of these enzymes.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinazoline derivatives. For instance:

- Cell Proliferation Inhibition : this compound has shown significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 5.21 |

| HepG2 | 4.88 |

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression leads to increased apoptotic cell death.

Enzyme Inhibition

The compound exhibits inhibitory activity against several protein kinases, which are critical targets in cancer therapy:

| Kinase | IC50 (µM) |

|---|---|

| VEGFR-2 | 0.053 |

| c-Met | 0.084 |

These values suggest that this compound could be a valuable candidate for developing targeted therapies against cancers driven by these kinases.

Study 1: In Vivo Efficacy

In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through mechanisms involving both direct cytotoxicity and modulation of the tumor microenvironment.

Study 2: Toxicology Profile

A toxicological assessment revealed that while the compound is effective against cancer cells, it also poses some risks at higher doses. Observations included mild hepatotoxicity and alterations in hematological parameters, necessitating further investigation into its safety profile.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents at the 2-position of the quinazoline core critically influence molecular weight, solubility, and bioactivity. Key analogs include:

Key Observations :

Structure-Activity Relationship (SAR) Insights

- Piperazine vs.

- Aromatic vs. Aliphatic Substituents : Pyridinyl and methoxyphenyl groups enhance π-π stacking but may limit solubility. The cyclopentanecarbonyl group balances lipophilicity and steric effects, optimizing bioavailability .

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, intermediate 4-chloro-2-(pyridin-3-yl)quinazoline is prepared via condensation of 2-aminobenzonitrile with nicotinoyl chloride under reflux conditions . Subsequent functionalization with cyclopentanecarbonylpiperazine derivatives employs nucleophilic substitution using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 80–100°C . Yields vary significantly (35–76%) depending on solvent choice (e.g., ethanol vs. dioxane), catalyst (e.g., K₂CO₃ vs. NaH), and reaction time . Optimization requires systematic screening of conditions, as excess base may lead to hydrolysis of the quinazoline core.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to verify substituent positions (e.g., chlorine at C4, piperazine integration) and HRMS for molecular ion validation . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation <0.4% for C, H, N). For crystalline derivatives, single-crystal X-ray diffraction resolves stereoelectronic effects, as demonstrated in related quinazoline analogs .

Q. What pharmacological activities are associated with quinazoline derivatives, and how might this compound be applied in drug discovery?

- Methodological Answer : Quinazolines exhibit kinase inhibition (e.g., EGFR), antitumor activity, and enzyme modulation (e.g., β-glucocerebrosidase activation) . This compound’s 4-cyclopentanecarbonylpiperazine moiety enhances lipophilicity, potentially improving blood-brain barrier penetration. In vitro assays should prioritize kinase profiling (ATP-binding site competition) and apoptosis induction (caspase-3/7 activation). Molecular docking studies using PDB structures (e.g., 1M17 for EGFR) can predict binding modes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Methodological Answer : SAR optimization focuses on:

- C2 substituents : Pyridinyl groups enhance π-π stacking with kinase targets, while bulkier groups (e.g., cyclopentanecarbonyl) may reduce off-target effects .

- C4 modifications : Chlorine at C4 is critical for electrophilic reactivity; replacing it with electron-withdrawing groups (e.g., CF₃) could alter potency .

- Piperazine side chain : Cyclopentanecarbonyl introduces conformational rigidity. Comparative studies with linear acyl chains (e.g., acetyl) can evaluate steric effects on target engagement .

Q. What strategies mitigate low yields or side reactions during synthesis?

- Methodological Answer : Common issues include hydrolysis of the chloro group and piperazine acylation inefficiency . Mitigation strategies:

Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?

- Methodological Answer : Stability studies in PBS (pH 7.4 vs. 5.0) and human plasma at 37°C reveal degradation pathways. LC-MS identifies hydrolysis products (e.g., quinazoline-2,4-diols) under acidic conditions . For long-term storage, lyophilization and storage at -20°C in amber vials under argon are recommended to prevent photodegradation and oxidation .

Q. How should researchers address contradictory data in synthesis or bioactivity reports?

- Methodological Answer : Discrepancies in yield or activity often arise from:

- Solvent polarity : High-polarity solvents (DMF) may favor SNAr mechanisms, while low-polarity solvents (toluene) reduce reactivity .

- Biological assay variability : Standardize assays using positive controls (e.g., gefitinib for kinase inhibition) and validate results across multiple cell lines (e.g., HCT-116 vs. MCF-7) .

Q. What are the advantages of molecular hybridization in designing quinazoline-based therapeutics?

- Methodological Answer : Hybridization combines pharmacophores (e.g., quinazoline + piperazine) to target multiple pathways. For example, linking 4-chloroquinazoline to a kinase-inhibitory scaffold enhances polypharmacology . Methodology includes:

- Fragment-based linking : Use PEG or alkyl spacers to balance steric and electronic effects .

- Click chemistry : Azide-alkyne cycloaddition enables rapid diversification of the piperazine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.